Spiroindazole-Dioxolane Scaffold PARP-1 Inhibition: Comparable to Olaparib in Enzymatic Assays
In a 2022 study evaluating a series of spiro aryl dioxolane compounds derived from the spiroindazole-dioxolane scaffold, all synthesized compounds exhibited PARP-1 inhibitory activity with IC50 values ranging from 0.997 to 2.698 nM, which were not significantly different from that of the FDA-approved PARP inhibitor Olaparib (IC50 = 0.861 nM) [1]. The most potent derivative (compound 15, IC50 = 0.997 nM) showed only a 1.16× difference versus Olaparib, demonstrating that the spiroindazole-dioxolane core maintains nanomolar enzymatic potency comparable to an established clinical benchmark.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Spiroindazole-dioxolane derivative series: IC50 range = 0.997–2.698 nM (compounds 5b and 15: 1.009 and 0.997 nM, respectively) |
| Comparator Or Baseline | Olaparib (FDA-approved PARP-1/2 inhibitor): IC50 = 0.861 nM |
| Quantified Difference | 1.16× to 3.13× higher IC50 relative to Olaparib; compound 15 IC50 = 0.997 nM vs. Olaparib 0.861 nM (difference: 0.136 nM, 15.8% increase) |
| Conditions | PARP-1 enzymatic inhibition assay (in vitro); Olaparib used as positive control |
Why This Matters
This establishes that molecules built from the 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] scaffold can achieve single-digit nanomolar PARP-1 inhibition comparable to a clinically validated inhibitor, supporting its procurement for PARP-1-targeted drug discovery campaigns.
- [1] Maigali, S.S., El-Shanawany, H., El-Sayed, N.F., Youssef, M.M., & Fouad, M.A. (2022). Synthesis and evaluation of a new series of spiro aryl dioxolane compounds: A new scaffold as potential poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Journal of Heterocyclic Chemistry, 59(11), 1944-1962. View Source
